molecular formula C21H22N2O3S2 B3316115 2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole CAS No. 952867-32-2

2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B3316115
CAS No.: 952867-32-2
M. Wt: 414.5 g/mol
InChI Key: DQVJYLNYUIKRIS-UHFFFAOYSA-N
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Description

2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminobenzothiazole with 4-piperidone in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with ethanesulfonyl chloride to introduce the ethanesulfonyl group, followed by benzoylation to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(benzenesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole
  • 2-{1-[2-(methylsulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole

Uniqueness

2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole is unique due to the presence of the ethanesulfonyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-2-28(25,26)19-10-6-3-7-16(19)21(24)23-13-11-15(12-14-23)20-22-17-8-4-5-9-18(17)27-20/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVJYLNYUIKRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole
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2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole
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2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole
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2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole
Reactant of Route 5
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2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole
Reactant of Route 6
2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole

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